5,6-dimethyl-10-(4-nitrophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one
Description
The compound 5,6-dimethyl-10-(4-nitrophenyl)-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7-tetraen-12-one belongs to a class of tricyclic heterocyclic molecules characterized by a rigid bicyclic or polycyclic framework with embedded nitrogen and oxygen atoms. The tricyclic core, substituted with a para-nitrophenyl group and methyl moieties at positions 5 and 6, suggests unique electronic and steric profiles that may influence biological activity, solubility, and binding affinity compared to related derivatives .
Properties
IUPAC Name |
2,3-dimethyl-6-(4-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-12-10-17-18(11-13(12)2)23-21(14-6-8-15(9-7-14)24(26)27)20-16(22-17)4-3-5-19(20)25/h6-11,21-23H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRIEYCLZBYNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-10-(4-nitrophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process, as well as specific temperature and pressure conditions to optimize the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. industrial production often requires optimization of reaction parameters to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-10-(4-nitrophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may require the use of halogenating agents or other electrophiles/nucleophiles under specific conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may yield amino derivatives. Substitution reactions can result in a variety of substituted products depending on the nature of the substituent and the reaction conditions .
Scientific Research Applications
5,6-dimethyl-10-(4-nitrophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5,6-dimethyl-10-(4-nitrophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the nitrogen atoms in the tricyclic structure can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among tricyclic derivatives include:
Substituent Position: The 4-nitrophenyl group in the target compound contrasts with 2-nitrophenyl in 14,14-dimethyl-10-(2-nitrophenyl)-... (CAS 82408-12-6, MW 363.41 g/mol) . The para-substitution likely enhances electron-withdrawing effects, altering dipole moments and π-π stacking interactions compared to ortho-substituted analogs.
Heteroatom Variations :
- 10-(2,5-Difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[...] (C₁₆H₁₃F₂N₂O₂) replaces nitro with fluorine atoms, reducing electron-withdrawing effects but improving metabolic stability .
- 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...] () incorporates sulfur atoms, which may enhance lipophilicity and alter redox properties.
Pharmacological and Physicochemical Properties
Mechanistic Insights from Related Tricyclics
- Neurotransmitter Reuptake Inhibition: Tricyclic antidepressants like amitriptyline () inhibit serotonin/norepinephrine transporters via planar aromatic cores. The target compound’s nitro group may enhance binding to hydrophobic pockets in transport proteins .
- Metabolic Pathways : CYP2D6 and CYP3A4 (major metabolizers of tricyclics) likely interact with the target compound, though the 4-nitrophenyl group could introduce unique oxidative challenges .
Biological Activity
5,6-Dimethyl-10-(4-nitrophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
This compound belongs to a class of diazatricyclo compounds characterized by a unique bicyclic structure. Its molecular formula is , and it possesses a molecular weight of approximately 365.41 g/mol. The presence of the nitrophenyl group is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, hydrazone derivatives containing similar structural motifs have shown effectiveness against various bacterial strains and fungi.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| C. albicans | 18 | 100 |
These results indicate that the compound may possess broad-spectrum antimicrobial activity.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, similar diazatricyclo compounds have been tested against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
Case Study: In Vitro Cytotoxicity
In a study assessing the cytotoxic effects on HeLa cells:
- IC50 Value : The IC50 was found to be approximately 25 µM.
- Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have also been documented. In vivo studies using animal models indicated that these compounds can significantly reduce inflammation markers such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha Level (pg/mL) | IL-6 Level (pg/mL) |
|---|---|---|
| Control | 120 | 80 |
| Compound Treatment | 45 | 30 |
This data suggests that the compound may be effective in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
